molecular formula C7H6ClN3O B13033728 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one

4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one

Cat. No.: B13033728
M. Wt: 183.59 g/mol
InChI Key: WKAYPPQTIVZVOS-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound with a unique structure that combines a pyrrole ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide is added to tetrahydrofuran and stirred for 0.5 to 3 hours.

    Addition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The compound is dissolved in tetrahydrofuran and added dropwise to the reaction mixture at -10°C to 5°C. The mixture is then stirred at room temperature for 5 to 8 hours.

    Addition of Pivaloyl Chloride: Pivaloyl chloride is added to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10 to 12 hours.

    Workup: The reaction is quenched with water, and the organic layer is separated, dried, and concentrated to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyrrolo[3,4-D]pyrimidines.

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-2-methyl-5,6-dihydropyrrolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C7H6ClN3O/c1-3-10-5-4(6(8)11-3)2-9-7(5)12/h2H2,1H3,(H,9,12)

InChI Key

WKAYPPQTIVZVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CNC2=O)C(=N1)Cl

Origin of Product

United States

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